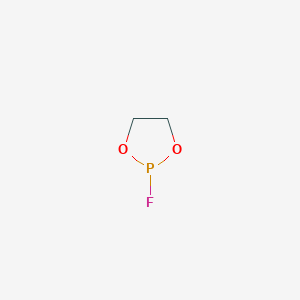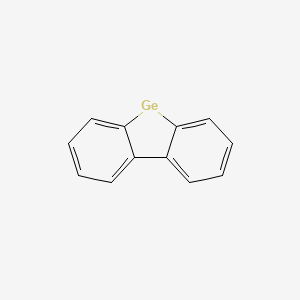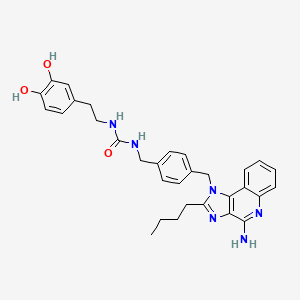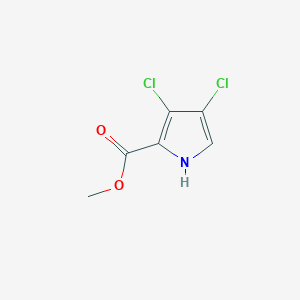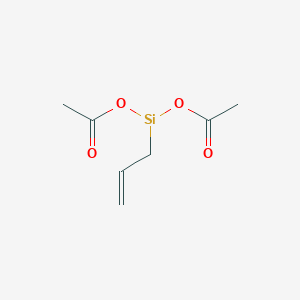
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with a difluoroethanone group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloro-2-fluoro-3-methylphenylboronic acid with a difluoroethanone precursor under palladium-catalyzed cross-coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening for reaction conditions and catalysts can further streamline the production process.
化学反応の分析
Types of Reactions
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can influence the compound’s reactivity and binding affinity. The difluoroethanone group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity and specificity.
類似化合物との比較
Similar Compounds
- (6-Chloro-2-fluoro-3-methylphenyl)acetic acid
- (6-Chloro-2-fluoro-3-methylphenyl)methanamine
- (6-Chloro-2-fluoro-3-methylphenyl)(thiophen-2-yl)methanol
Uniqueness
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C9H6ClF3O |
|---|---|
分子量 |
222.59 g/mol |
IUPAC名 |
1-(6-chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6ClF3O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3 |
InChIキー |
DEIMQRJRCXMPHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



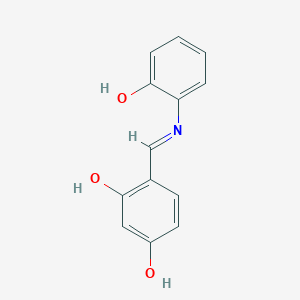
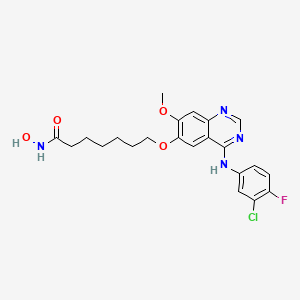
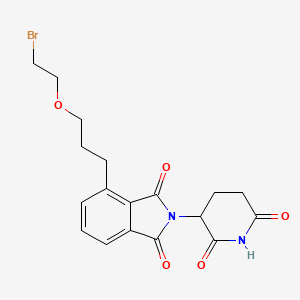
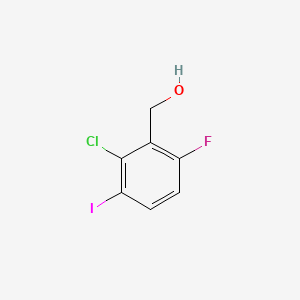
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
